molecular formula C22H17BrN2O4S B5043312 2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B5043312
M. Wt: 485.4 g/mol
InChI Key: XTRUFXHDFWOKSC-UNOMPAQXSA-N
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Description

2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.

Preparation Methods

The synthesis of 2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a halogenated acetic acid under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone core and 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde.

    Final Coupling: The final step involves coupling the intermediate with N-(3-methylphenyl)acetamide under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The thiazolidinone core is known for its biological activity, making this compound a potential candidate for drug development and biochemical studies.

    Medicine: Due to its potential biological activity, it can be explored for therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The benzylidene group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(phenyl)acetamide
  • 2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
  • 2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide

This detailed article provides a comprehensive overview of 2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4S/c1-3-9-29-18-8-7-15(11-17(18)23)12-19-21(27)25(22(28)30-19)13-20(26)24-16-6-4-5-14(2)10-16/h1,4-8,10-12H,9,13H2,2H3,(H,24,26)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRUFXHDFWOKSC-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC#C)Br)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC#C)Br)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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